molecular formula C5H5FN2O B14022886 (5-Fluoropyrimidin-4-yl)methanol

(5-Fluoropyrimidin-4-yl)methanol

Cat. No.: B14022886
M. Wt: 128.10 g/mol
InChI Key: NIXXKNNXCGMDFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyrimidin-4-yl)methanol typically involves the reaction of 5-fluoropyrimidine with formaldehyde under basic conditions. The reaction is carried out in a solvent such as methanol or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. One such method involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The process typically includes steps such as purification through crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyrimidin-4-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluoropyrimidine derivatives with different functional groups, such as aldehydes, carboxylic acids, amines, and thiols.

Scientific Research Applications

(5-Fluoropyrimidin-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Fluoropyrimidin-4-yl)methanol involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The fluorine atom enhances the compound’s ability to inhibit enzymes like thymidylate synthase, which is crucial for DNA replication and repair. This inhibition leads to the disruption of DNA synthesis and cell division, making it effective in the treatment of cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoropyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 4-position allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

(5-fluoropyrimidin-4-yl)methanol

InChI

InChI=1S/C5H5FN2O/c6-4-1-7-3-8-5(4)2-9/h1,3,9H,2H2

InChI Key

NIXXKNNXCGMDFE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)CO)F

Origin of Product

United States

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